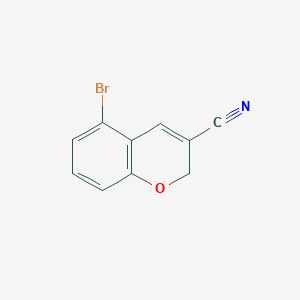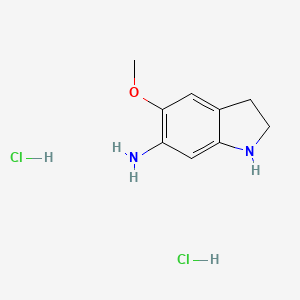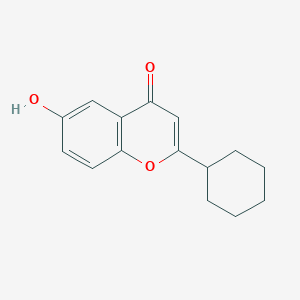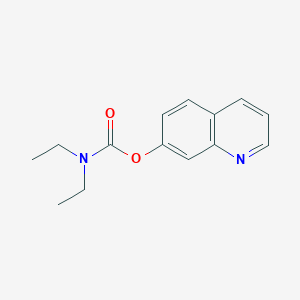
3-Amino-6-bromobenzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-bromobenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The aldehyde group can be introduced via formylation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The aldehyde group in 3-Amino-6-bromobenzofuran-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
- Oxidation of the aldehyde group forms carboxylic acids.
- Reduction of the aldehyde group forms alcohols.
- Substitution of the bromine atom forms various substituted benzofuran derivatives .
Applications De Recherche Scientifique
3-Amino-6-bromobenzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The amino and bromine substituents enhance its binding affinity to specific enzymes and receptors, leading to its biological activities. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
3-Amino-6-chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine substituent instead of bromine.
3-Amino-6-fluorobenzofuran-2-carbaldehyde: Similar structure but with a fluorine substituent instead of bromine.
3-Amino-6-iodobenzofuran-2-carbaldehyde: Similar structure but with an iodine substituent instead of bromine.
Uniqueness: The presence of the bromine atom in 3-Amino-6-bromobenzofuran-2-carbaldehyde provides unique reactivity and biological activity compared to its chlorine, fluorine, and iodine analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
3-amino-6-bromo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-4H,11H2 |
Clé InChI |
QTPFQBHJXUREBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC(=C2N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


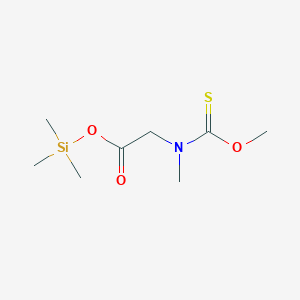
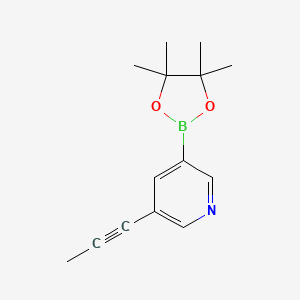
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)


